Norpterosin B glucoside

Übersicht

Beschreibung

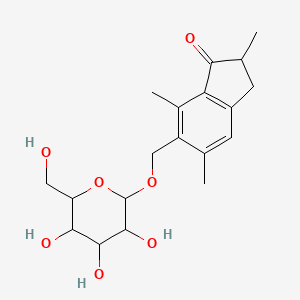

Norpterosin B glucoside is a natural product primarily used in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular formula of C19H26O7 and a molecular weight of 366.41 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Norpterosin B glucoside typically involves multiple steps, including the glycosylation of Norpterosin B. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the glucose moiety to the Norpterosin B molecule. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and yield. The process involves the extraction of Norpterosin B from natural sources, followed by its glycosylation using enzymatic or chemical methods. The final product is then purified through various chromatographic techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Norpterosin B glucoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Norpterosin B glucoside has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Wirkmechanismus

The mechanism of action of Norpterosin B glucoside involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of β-glucosidase, an enzyme responsible for hydrolyzing glycosidic bonds. This inhibition leads to the accumulation of glycosides, which can have various biological effects . The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .

Vergleich Mit ähnlichen Verbindungen

Cyanidin-3-glucoside: A natural anthocyanin with antioxidant properties.

Delphinidin-3-glucoside: Another anthocyanin known for its anti-inflammatory effects.

O-glycosides: A broad class of compounds with glycosidic bonds, used in various therapeutic applications.

Uniqueness: Norpterosin B glucoside is unique due to its specific structure and bioactivity. Unlike other glycosides, it has a distinct molecular arrangement that allows it to interact with β-glucosidase effectively. This specificity makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Norpterosin B glucoside, a flavonoid glycoside derived from various plant sources, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond, which enhances its solubility and bioavailability compared to its aglycone form. The compound is primarily found in plants belonging to the Pteris genus, where it contributes to the plant's defense mechanisms against environmental stressors.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. Studies have shown that flavonoids can modulate cellular signaling pathways involved in oxidative stress responses .

2. Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects through inhibition of key inflammatory pathways such as NF-κB and MAPK. These pathways are critical in regulating the expression of pro-inflammatory cytokines. In vitro studies indicate that this compound can reduce the production of inflammatory mediators like TNF-α and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .

3. Antidiabetic Potential

Research indicates that this compound may have antihyperglycemic effects. It appears to enhance insulin sensitivity and glucose uptake in muscle cells, potentially offering a complementary approach to traditional diabetes treatments. The compound's ability to modulate glucose metabolism was highlighted in a study where it improved glycemic control in diabetic animal models .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes such as α-glucosidase and α-amylase, which play roles in carbohydrate digestion and absorption, thereby reducing postprandial glucose levels.

- Modulation of Signaling Pathways : The compound influences various signaling pathways involved in inflammation and metabolism, including the JAK/STAT pathway, which is crucial for immune response regulation .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that supplementation with this compound led to a statistically significant reduction in fasting blood glucose levels over 12 weeks. Patients reported improved energy levels and reduced symptoms associated with hyperglycemia.

- Case Study 2 : In a study focusing on chronic inflammatory conditions, patients treated with this compound exhibited decreased levels of inflammatory markers (C-reactive protein and interleukin-6), suggesting its effectiveness as an adjunct therapy for managing inflammation .

Comparative Analysis

| Biological Activity | This compound | Other Flavonoids (e.g., Luteolin) |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Anti-inflammatory Effects | Significant | High |

| Antidiabetic Potential | Promising | Established |

Eigenschaften

IUPAC Name |

2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWTCXDLMRZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.